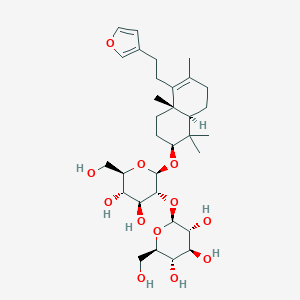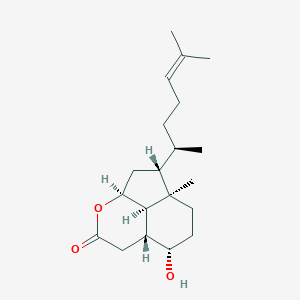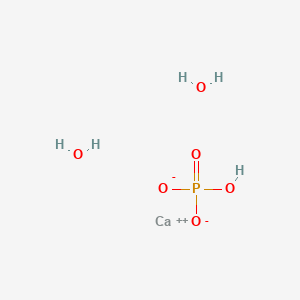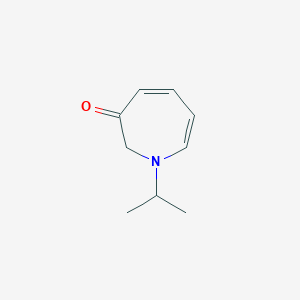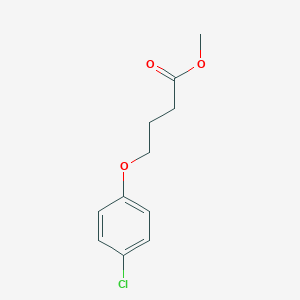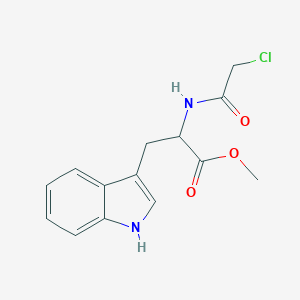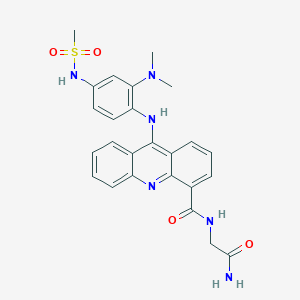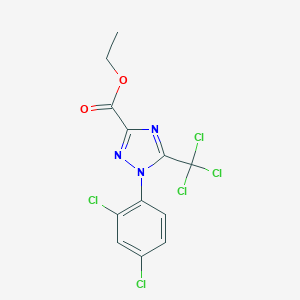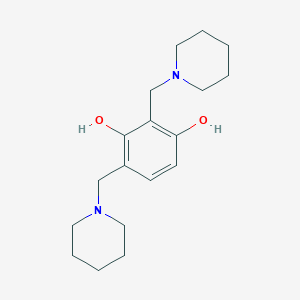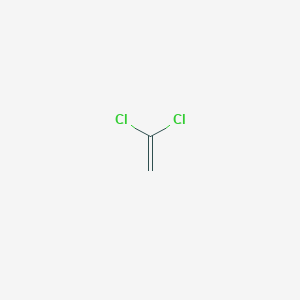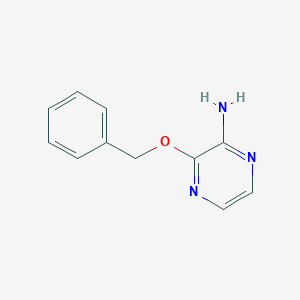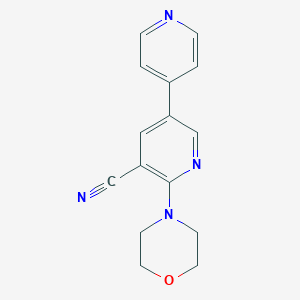
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit promising anti-tumor properties, making it a potential candidate for cancer treatment. The purpose of
Mecanismo De Acción
The mechanism of action of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine involves the inhibition of a protein kinase known as DYRK1A. This protein kinase is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the regulation of programmed cell death and is activated in response to various cellular signals. In addition to its anti-tumor properties, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. In addition, 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications, making it a valuable tool for cancer research. However, there are also some limitations to the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, the compound can be toxic at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine. One area of research could focus on the development of more potent inhibitors of DYRK1A. This could involve the synthesis of new compounds or the modification of existing compounds to increase their potency. Another area of research could focus on the development of new cancer therapies that target DYRK1A. This could involve the use of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine in combination with other drugs or the development of new drugs that target other proteins involved in cancer cell growth and proliferation. Finally, future research could focus on the development of new methods for the delivery of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine to cancer cells. This could involve the use of nanoparticles or other drug delivery systems to improve the efficacy of the compound.
Aplicaciones Científicas De Investigación
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-tumor properties in several types of cancer, including breast cancer, prostate cancer, and lung cancer. Studies have also shown that 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
Número CAS |
108610-78-2 |
|---|---|
Nombre del producto |
3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine |
Fórmula molecular |
C15H14N4O |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c16-10-13-9-14(12-1-3-17-4-2-12)11-18-15(13)19-5-7-20-8-6-19/h1-4,9,11H,5-8H2 |
Clave InChI |
WNXSIPLQLUDQDP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N |
Otros números CAS |
108610-78-2 |
Sinónimos |
3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine AWD 122-14 AWD-122-14 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

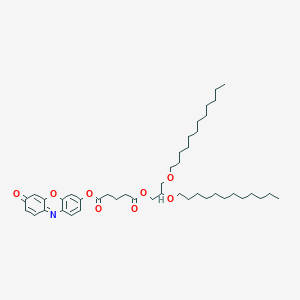
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
